molecular formula C15H13N5 B187776 3-Hydrazino-5,6-diphenyl-1,2,4-triazine CAS No. 21383-24-4

3-Hydrazino-5,6-diphenyl-1,2,4-triazine

Cat. No.: B187776
CAS No.: 21383-24-4
M. Wt: 263.3 g/mol
InChI Key: CBWZPMAODJSGAT-UHFFFAOYSA-N
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Description

3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of a hydrazino group at the third position and two phenyl groups at the fifth and sixth positions of the triazine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound’s reactivity as an electron donor towards different electron acceptors has been investigated , suggesting it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is plausible that this compound could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to react with different electron acceptors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its chemical reactivity , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, amino derivatives, and various substituted triazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWZPMAODJSGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345046
Record name 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21383-24-4
Record name 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21383-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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